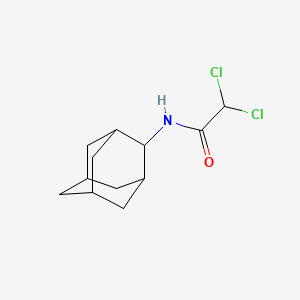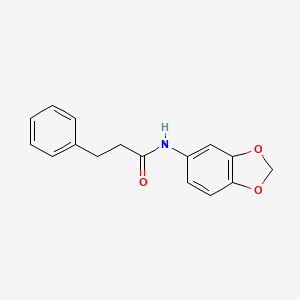
N-(4-chlorophenyl)-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3-fluorobenzenesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It has been extensively studied for its potential therapeutic applications in cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has also been used as a research tool to investigate the physiological and biochemical functions of CFTR.
Wirkmechanismus
N-(4-chlorophenyl)-3-fluorobenzenesulfonamideinh-172 acts as a reversible inhibitor of N-(4-chlorophenyl)-3-fluorobenzenesulfonamide by binding to the cytoplasmic regulatory domain of the protein. It prevents the opening of the chloride channel by stabilizing the closed state of this compound. This inhibition leads to a decrease in chloride secretion and an increase in sodium absorption, resulting in a decrease in the volume of airway surface liquid and a decrease in mucus viscosity.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-fluorobenzenesulfonamideinh-172 has been shown to have several biochemical and physiological effects, including inhibition of this compound-mediated chloride secretion, reduction in mucus viscosity, and improvement in lung function. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-3-fluorobenzenesulfonamideinh-172 has several advantages as a research tool, including its specificity for N-(4-chlorophenyl)-3-fluorobenzenesulfonamide, its reversible inhibition, and its ability to inhibit this compound in various cell types. However, it also has some limitations, including its potential off-target effects, its potential toxicity, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
N-(4-chlorophenyl)-3-fluorobenzenesulfonamideinh-172 has several potential future directions for research and therapeutic applications. One direction is to develop more potent and selective N-(4-chlorophenyl)-3-fluorobenzenesulfonamide inhibitors that can be used as drugs for cystic fibrosis and other related diseases. Another direction is to investigate the role of this compound in other physiological and pathological conditions, such as cancer and inflammation. Additionally, N-(4-chlorophenyl)-3-fluorobenzenesulfonamideinh-172 can be used as a tool to study the structure and function of this compound and to develop new therapies for cystic fibrosis and related diseases.
Conclusion
In summary, N-(4-chlorophenyl)-3-fluorobenzenesulfonamideinh-172 is a small molecule inhibitor of this compound that has been extensively studied for its potential therapeutic applications in cystic fibrosis and as a research tool to investigate the physiological and biochemical functions of this compound. It has several advantages and limitations as a research tool, and several potential future directions for research and therapeutic applications.
Synthesemethoden
N-(4-chlorophenyl)-3-fluorobenzenesulfonamideinh-172 can be synthesized using a multi-step process starting from 4-chlorobenzenesulfonyl chloride and 3-fluorobenzenamine. The synthesis involves several chemical reactions, including nucleophilic substitution, diazotization, and sulfonation. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-3-fluorobenzenesulfonamideinh-172 has been widely used in scientific research to investigate the role of N-(4-chlorophenyl)-3-fluorobenzenesulfonamide in various physiological and pathological conditions. It has been shown to inhibit this compound-mediated chloride secretion in various cell types, including airway epithelial cells, intestinal epithelial cells, and sweat gland cells. This inhibition has been used to study the pathophysiology of cystic fibrosis and other related diseases.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZLJZZVJXPXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5811515.png)


![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)








![N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5811595.png)
![N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5811606.png)